

# Spectroscopic data of 2-Bromocinnamic acid (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 2-Bromocinnamic acid

Cat. No.: B016695

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## A Comprehensive Spectroscopic Analysis of 2-Bromocinnamic Acid

This technical guide provides an in-depth overview of the spectroscopic data for **2-Bromocinnamic acid**, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural characterization of this molecule.

## Spectroscopic Data Summary

The spectroscopic data for **2-Bromocinnamic acid** is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the carbon-hydrogen framework of **2-Bromocinnamic acid**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **2-Bromocinnamic acid** was recorded in DMSO-d6 at 400 MHz.[1][2] The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
12.7	Singlet	1H	-COOH
7.908	Doublet	1H	Ar-H
7.870	Doublet	1H	Ar-H or Vinyl-H
7.716	Triplet	1H	Ar-H
7.446	Triplet	1H	Ar-H
7.366	Doublet	1H	Ar-H or Vinyl-H
6.585	Doublet	1H	Vinyl-H

### $^{13}\text{C}$ NMR Data

While specific peak-by-peak data for the  $^{13}\text{C}$  NMR spectrum of **2-Bromocinnamic acid** is available in spectral databases, it is not detailed in the immediate search results.[1][3][4] However, based on the structure, the spectrum is expected to show distinct signals for the carboxylic acid carbon, the vinylic carbons, and the aromatic carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Bromocinnamic acid** has been recorded using techniques such as KBr pellet and ATR.[5] The table below lists the expected characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
3100-2500	Broad	Carboxylic Acid	O-H Stretch
~1700	Strong	Carboxylic Acid	C=O Stretch
~1630	Medium	Alkene	C=C Stretch
~1600, ~1475	Medium-Weak	Aromatic Ring	C=C Stretch
~3050	Medium-Weak	Alkene/Aromatic	C-H Stretch
~980	Strong	trans-Alkene	C-H Bend
~750	Strong	ortho-disubstituted	C-H Bend
~600	Medium	C-Br Stretch	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **2-Bromocinnamic acid** shows a characteristic pattern due to the presence of bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br).[2][5]

m/z	Relative Intensity (%)	Assignment
228	11.8	[M+2] <sup>+</sup>
226	12.2	[M] <sup>+</sup>
182/180	Low	[M-COOH] <sup>+</sup>
147	100	[M-Br] <sup>+</sup> or other fragment
103	34.0	Fragment
102	22.3	Fragment
91	33.1	Fragment
77	7.5	Phenyl Cation
75	14.7	Fragment
51	20.3	Fragment

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Sample Preparation and Acquisition

- Sample Preparation: For <sup>1</sup>H NMR, dissolve 5-25 mg of **2-Bromocinnamic acid** in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d6.<sup>[6]</sup> For <sup>13</sup>C NMR, a more concentrated solution (50-100 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.<sup>[6]</sup> The sample is placed in a clean, dry NMR tube.
- Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
- Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is then set to lock onto the deuterium signal of the solvent.<sup>[7]</sup>
- Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.<sup>[7]</sup>

- Acquisition:
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used. The number of scans can vary, but often a single scan is sufficient for a sample of this concentration.
  - For  $^{13}\text{C}$  NMR, a greater number of scans is necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.[8] Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[8]

## IR Spectrum Acquisition (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **2-Bromocinnamic acid** in a few drops of a volatile solvent like methylene chloride.[9]
- Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[9]
- Spectrum Measurement: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9] The spectrum is typically an average of several scans to improve the signal-to-noise ratio.
- Cleaning: After analysis, the salt plates should be cleaned with a dry solvent like acetone and stored in a desiccator to prevent damage from moisture.[10]

## Mass Spectrum Acquisition (Electron Ionization)

- Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized under a high vacuum.[11]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes an electron to be ejected from the molecule, forming a molecular ion (a radical cation).[11][12]
- Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.[11]
- Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated by an electric field and then deflected by a magnetic field.[12] The degree of

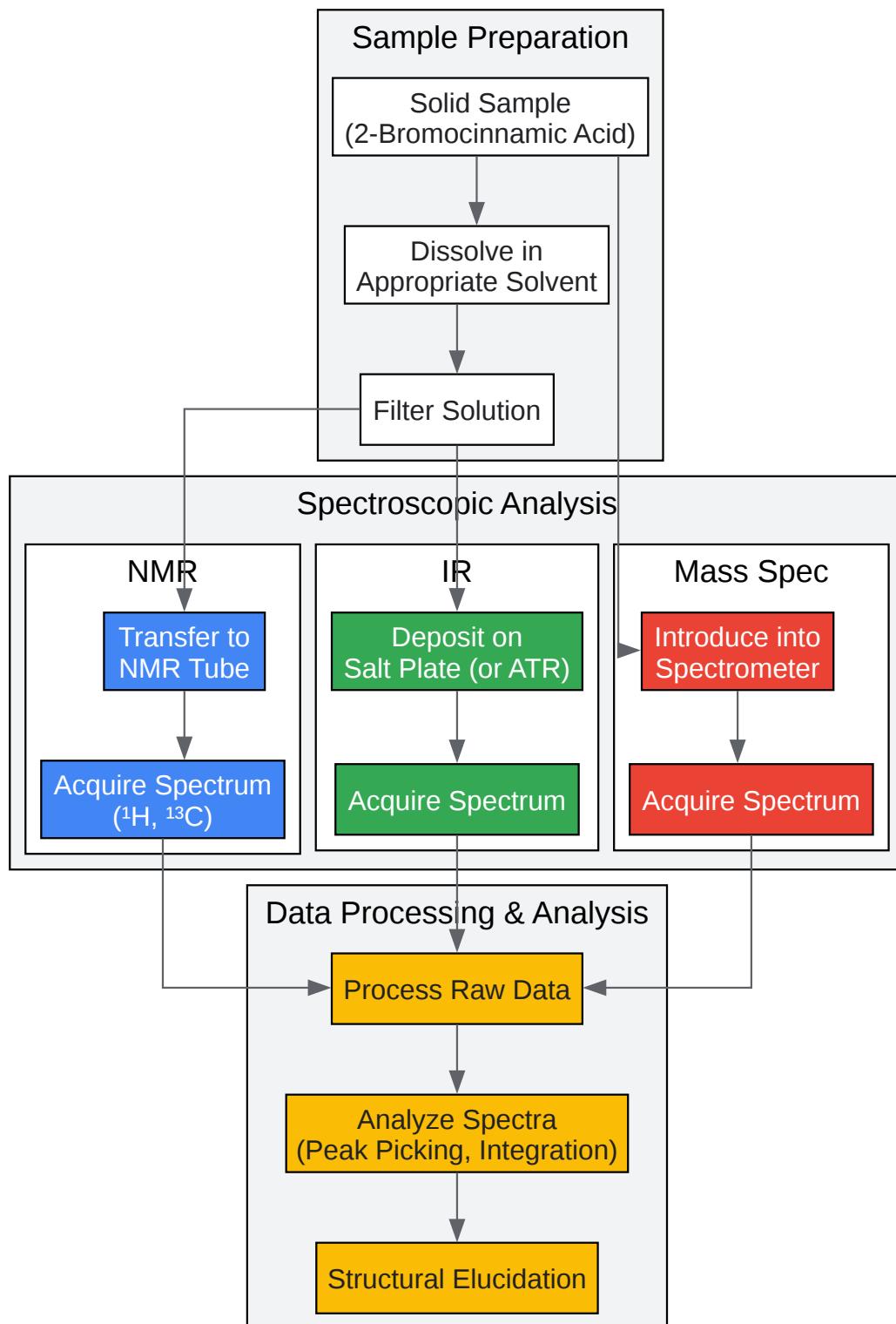
deflection depends on the mass-to-charge ratio ( $m/z$ ) of the ion.[11]

- Detection: A detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.[12]

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromocinnamic acid**.

## General Spectroscopic Analysis Workflow

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Caption: Workflow for spectroscopic analysis of **2-Bromocinnamic acid**.

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- To cite this document: BenchChem. [Spectroscopic data of 2-Bromocinnamic acid (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016695#spectroscopic-data-of-2-bromocinnamic-acid-nmr-ir-mass-spec>

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